molecular formula C10H8F3N5O4 B3009180 4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid CAS No. 2054953-24-9

4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid

Cat. No.: B3009180
CAS No.: 2054953-24-9
M. Wt: 319.2
InChI Key: MLBLAARVUDMOPR-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid is a fluorinated carboxylic acid derivative featuring a nitro-substituted bipyrazole moiety. The compound’s structure combines a trifluorobutanoic acid backbone with a 4-nitro-1'H-1,4'-bipyrazolyl substituent, which introduces unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group on the bipyrazole ring likely increases acidity and reactivity.

Properties

IUPAC Name

4,4,4-trifluoro-3-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O4/c11-10(12,13)8(1-9(19)20)17-4-6(2-15-17)16-5-7(3-14-16)18(21)22/h2-5,8H,1H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBLAARVUDMOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(CC(=O)O)C(F)(F)F)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

The synthesis of 4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid typically involves multi-step organic reactions that include the introduction of trifluoromethyl and nitro groups onto a bipyrazole scaffold. The molecular formula is C10_{10}H8_{8}F3_3N5_5O2_2, with a molecular weight of approximately 308.2 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Antimicrobial Activity

Studies have shown that derivatives of bipyrazole compounds can demonstrate antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Antiparasitic Activity

A notable study on related nitro-bipyrazole compounds indicated strong antitrypanosomatid activity. One analog displayed an IC50_{50} value of 0.09 μM against Trypanosoma cruzi, significantly outperforming standard treatments like benznidazole . This suggests that 4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid may also possess similar antiparasitic potential.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Preliminary results indicate moderate cytotoxicity with a selectivity index suggesting a favorable therapeutic window for further development. The compound's mechanism appears to involve interference with cellular metabolic pathways.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Case Study on Antimicrobial Efficacy : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Antiparasitic Activity : In a comparative study, the compound was found to be nonmutagenic against Salmonella typhimurium strains, indicating a favorable safety profile for further exploration in vivo .

Research Findings

A summary of key findings from recent literature includes:

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial strains
Antiparasitic ActivityIC50_{50} = 0.09 μM against T. cruzi
CytotoxicityModerate toxicity with favorable selectivity index

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and two analogs from the provided evidence:

Property 4,4,4-Trifluoro-3-(4-nitro-1'H-1,4'-bipyrazol-1'-yl)butanoic acid 4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid 4,4,4-Trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
CAS Number Not reported 1375473-90-7 1343742-50-6
Molecular Formula Estimated: C₁₀H₈F₃N₅O₄* C₁₀H₁₃F₃N₂O₂ C₇H₇F₃N₂O₂
Molecular Weight (g/mol) Estimated: 349.2 250.22 220.14
Substituents 4-Nitro-bipyrazolyl group Trimethyl-pyrazolyl group Unsubstituted pyrazolyl group
Key Features - Nitro group (electron-withdrawing)
- Bipyrazole (rigid, planar)
- Trimethyl groups (electron-donating, steric bulk) - Minimal substitution (simplest analog)

*Note: The molecular formula of the target compound is inferred based on structural analysis but requires experimental validation.

Functional and Reactivity Differences

  • Acidity : The nitro group in the target compound enhances acidity compared to the trimethyl and unsubstituted analogs due to its strong electron-withdrawing effect, stabilizing the deprotonated carboxylate form .
  • Solubility : The bipyrazole moiety in the target compound may reduce aqueous solubility relative to the trimethyl analog (which has hydrophobic methyl groups) and the simpler pyrazole analog.
  • In contrast, the trimethyl analog’s bulky substituents may hinder molecular packing or active-site access .
  • Synthetic Utility : The nitro group offers a handle for further functionalization (e.g., reduction to amine), whereas the trimethyl analog’s inert methyl groups limit derivatization opportunities .

Research Implications

  • Medicinal Chemistry : The target compound’s nitro and bipyrazole groups could enhance interactions with enzymes or receptors requiring electron-deficient aromatic systems. This contrasts with the trimethyl analog, which may prioritize lipophilicity over reactivity .
  • Materials Science : The rigid bipyrazole structure in the target compound may facilitate coordination to metal centers, making it a candidate for metal-organic frameworks (MOFs) or catalysts. The unsubstituted pyrazole analog lacks such complexity .

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